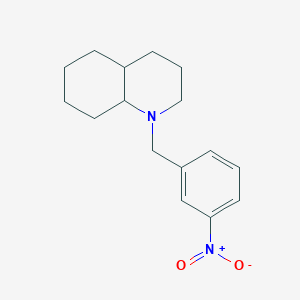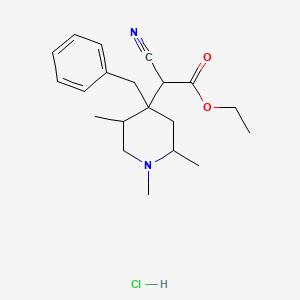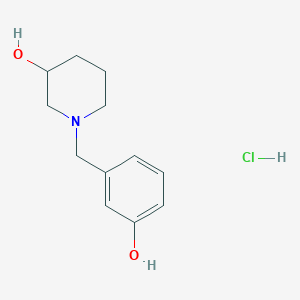![molecular formula C16H25NO5 B5219245 N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate, also known as DMPEA-BuN, is a novel psychoactive substance that has gained popularity in recent years due to its potential therapeutic effects. This compound belongs to the family of phenethylamines and has been found to exhibit significant binding affinity for various receptors in the brain, including the serotonin 5-HT2A receptor.
作用机制
The exact mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate is not yet fully understood, but it is believed to act primarily as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the primary target of many psychedelic compounds. N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate has been found to exhibit similar effects to other psychedelics, such as LSD and psilocybin, but with a milder and shorter-lasting profile.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate has been found to exhibit a range of biochemical and physiological effects in animal studies. These include increased levels of serotonin and dopamine in the brain, as well as changes in brain activity patterns. The compound has also been found to increase neuroplasticity, which is the brain's ability to adapt and change in response to new experiences.
实验室实验的优点和局限性
One of the main advantages of N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate for lab experiments is its relatively mild and short-lasting effects compared to other psychedelics. This makes it easier to study in animal models, as well as in human subjects. However, the compound is still relatively new and there is limited information available on its safety profile and potential side effects.
未来方向
There are several areas of future research that could be explored with N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate. One potential direction is to investigate its potential use as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and addiction. Another area of interest is its potential use as a tool for studying the serotonin system and its role in various brain functions. Additionally, further research is needed to fully understand the safety profile and potential side effects of the compound.
合成方法
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with butylamine to form the final product, N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate. The compound is typically obtained as an oxalate salt, which is more stable and easier to handle than the free base.
科学研究应用
N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate has been the subject of several scientific studies in recent years. One of the primary areas of research has been its potential use as a treatment for various psychiatric disorders, including depression and anxiety. The compound has been found to exhibit antidepressant and anxiolytic effects in animal models, and preliminary studies in humans have shown promising results.
属性
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-4-5-8-15-9-10-16-14-7-6-12(2)13(3)11-14;3-1(4)2(5)6/h6-7,11,15H,4-5,8-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGBRDASSJUOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C=C1)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5219181.png)
![1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219185.png)
![3-butoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5219187.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)

![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)